molecular formula C18H14FNO4 B11114400 N-[2-(4-fluorobenzoyl)-5-methoxy-1-benzofuran-3-yl]acetamide

N-[2-(4-fluorobenzoyl)-5-methoxy-1-benzofuran-3-yl]acetamide

Cat. No.: B11114400
M. Wt: 327.3 g/mol
InChI Key: IIKVAVJWDKSLJE-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzoyl)-5-methoxy-1-benzofuran-3-yl]acetamide is a synthetic organic compound with the molecular formula C18H14FNO4 It is characterized by the presence of a fluorobenzoyl group, a methoxy group, and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzoyl)-5-methoxy-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the reaction of 4-fluorobenzoyl chloride with 5-methoxy-1-benzofuran-3-ylamine in the presence of a base such as triethylamine. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzoyl)-5-methoxy-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-[2-(4-hydroxybenzoyl)-5-methoxy-1-benzofuran-3-yl]acetamide.

    Reduction: Formation of N-[2-(4-fluorobenzyl)-5-methoxy-1-benzofuran-3-yl]acetamide.

    Substitution: Formation of N-[2-(4-substituted benzoyl)-5-methoxy-1-benzofuran-3-yl]acetamide.

Scientific Research Applications

N-[2-(4-fluorobenzoyl)-5-methoxy-1-benzofuran-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzoyl)-5-methoxy-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The methoxy group and benzofuran ring contribute to the compound’s overall stability and binding affinity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

N-[2-(4-fluorobenzoyl)-5-methoxy-1-benzofuran-3-yl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H14FNO4

Molecular Weight

327.3 g/mol

IUPAC Name

N-[2-(4-fluorobenzoyl)-5-methoxy-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C18H14FNO4/c1-10(21)20-16-14-9-13(23-2)7-8-15(14)24-18(16)17(22)11-3-5-12(19)6-4-11/h3-9H,1-2H3,(H,20,21)

InChI Key

IIKVAVJWDKSLJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(OC2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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